molecular formula C17H17N3OS B2832364 2-((2,5-dimethylbenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896333-77-0

2-((2,5-dimethylbenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2832364
CAS No.: 896333-77-0
M. Wt: 311.4
InChI Key: MRVCJOOOZBJQKB-UHFFFAOYSA-N
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Description

This compound is a pyrido[1,2-a][1,3,5]triazin-4-one derivative characterized by a thioether group at position 2 ((2,5-dimethylbenzyl)thio) and a methyl group at position 7. The pyrido[1,2-a][1,3,5]triazin-4-one core is a rigid, planar heterocyclic system with fused pyridine and triazine rings, which prevents tautomerization and enhances stability .

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-11-4-5-13(3)14(8-11)10-22-16-18-15-9-12(2)6-7-20(15)17(21)19-16/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVCJOOOZBJQKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC(=O)N3C=CC(=CC3=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((2,5-dimethylbenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 2,5-Dimethylphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction.

    Attachment of the Methylsulfanyl Group: This step often involves a nucleophilic substitution reaction where a suitable thiol is reacted with a halogenated precursor.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-((2,5-dimethylbenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-((2,5-dimethylbenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for developing new drugs due to its potential biological activity.

    Materials Science: Its unique structure may make it useful in the development of new materials with specific properties.

    Biological Studies: It can be used to study the interactions of small molecules with biological targets, providing insights into molecular mechanisms.

Mechanism of Action

The mechanism of action of 2-((2,5-dimethylbenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound differs from related derivatives primarily in the position 2 substituent (thioether vs. amino/alkylamino groups) and methyl substitution at position 8. Key analogues include:

Compound Name Position 2 Substituent Position 8 Substituent Key Properties References
2-Amino-6-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one (4e1) Amino (-NH₂) Methyl at position 6 Melting point >260°C; IR carbonyl peak at 1719 cm⁻¹; MS: m/z = 176.0 (M⁺)
2-Isopropylamino-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one (4b3) Isopropylamino (-NHCH(CH₃)₂) Methyl at position 9 Melting point 196°C; ^13C NMR: δ 162.5 (C=O); MS: m/z = 218 (M⁺)
2-Diethylamino-7-iodo-4H-pyrido[1,2-a][1,3,5]triazin-4-one (6a) Diethylamino (-N(CH₂CH₃)₂) Iodo at position 7 Synthesized via Suzuki coupling; used as a precursor for biaryl derivatives
Target Compound (2,5-Dimethylbenzyl)thio Methyl at position 8 Expected higher lipophilicity (logP) due to aromatic thioether; potential for altered metabolic stability compared to amino analogues. N/A

Physicochemical Properties

  • Melting Points: Amino-substituted derivatives (e.g., 4e1) exhibit higher melting points (>260°C) due to hydrogen bonding, whereas alkylamino derivatives (e.g., 4b3: 196°C) and thioether analogues (expected <200°C) show lower thermal stability .
  • Spectroscopic Data: IR: All compounds show a carbonyl stretch near 1715–1720 cm⁻¹ . ^1H NMR: Methyl groups at positions 6–9 resonate at δ 2.20–2.30 ppm . Mass Spectrometry: Molecular ion peaks align with calculated masses (e.g., m/z = 176.0 for 4e1; m/z = 232 for diethylamino derivatives) .

Biological Activity

2-((2,5-dimethylbenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of heterocyclic compounds and is characterized by its complex structure which includes a pyrido-triazine moiety. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure

The structural formula of this compound can be represented as follows:

C16H18N4S(Molecular Weight 314 41 g mol)\text{C}_{16}\text{H}_{18}\text{N}_4\text{S}\quad (\text{Molecular Weight 314 41 g mol})

The biological activity of this compound is hypothesized to stem from its interaction with various molecular targets within biological systems. The mechanism of action may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular processes.
  • Receptor Modulation : It might interact with various receptors, influencing signaling pathways that regulate cell function.
  • Nucleic Acid Interaction : Potential binding to DNA or RNA could alter gene expression and cellular behavior.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities including:

  • Antimicrobial Activity : Exhibiting effectiveness against various bacterial strains.
  • Anticancer Properties : Some studies suggest potential cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerCytotoxic effects observed in specific cancer cell lines
Anti-inflammatoryReduction in inflammatory markers in vitro

Case Studies

Several studies have investigated the biological activity of related compounds. For instance:

  • Antimicrobial Study :
    • A study demonstrated that derivatives with similar thioether groups showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption and interference with metabolic pathways .
  • Cytotoxicity Assay :
    • Another research focused on the cytotoxic effects of pyrido[1,2-a][1,3,5]triazin derivatives on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated that these compounds induced apoptosis through caspase activation .
  • Anti-inflammatory Research :
    • A recent investigation highlighted the anti-inflammatory properties of related triazine compounds in a murine model of arthritis. The study reported a significant reduction in pro-inflammatory cytokines following treatment .

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